Nitroxinil eglumine is a veterinary pharmaceutical compound primarily used as an anthelmintic and flukicide in livestock. It is particularly effective against various parasitic infections, including those caused by liver flukes and gastrointestinal nematodes. Nitroxinil is a nitrate derivative of benzene compounds, known for its broad-spectrum efficacy in treating parasitic infections in animals.
Nitroxinil was first synthesized in the mid-20th century and has since been utilized extensively in veterinary medicine. The compound is commonly administered as an injectable solution or as a drench formulation, depending on the specific requirements of animal treatment.
Nitroxinil eglumine falls under the category of veterinary pharmaceuticals, specifically classified as an anthelmintic agent. It is recognized for its ability to disrupt the metabolic processes of parasites, leading to their elimination from the host organism.
The synthesis of nitroxinil typically involves several chemical reactions starting from simpler organic compounds. A notable method includes the reaction of 2-nitroaniline with carbon disulfide and sodium hydroxide, followed by subsequent steps that yield the final product.
The molecular structure of nitroxinil can be described by its chemical formula . It features a nitro group attached to a phenolic structure, contributing to its biological activity.
CC(=O)N1C(=O)C2=C(C(=C1)C(=O)N(C2=O)C(=O)N)C(=O)N
.Nitroxinil undergoes various chemical reactions that are crucial for its activity and application:
Nitroxinil acts primarily by uncoupling oxidative phosphorylation within the mitochondria of parasites. This disrupts ATP production, leading to energy depletion and eventual death of the parasitic organisms.
Nitroxinil eglumine is primarily used in veterinary medicine for:
Fascioliasis, caused primarily by Fasciola hepatica and Fasciola gigantica, represents a critical parasitic burden in global livestock systems. In endemic regions like Mexico’s humid tropics, herd prevalence reaches 27.1% for F. hepatica and 29.6% for paramphistomes (rumen flukes), with faecal egg counts (FEC) varying from 0.0 to 12.2 eggs per gram (EPG) [1]. This disease manifests in severe production losses, including 8–28% reductions in meat yield, diminished milk production, and liver condemnation at slaughterhouses. Economic analyses estimate annual losses of $64.45–$118.47 USD per cow in Mexican herds due to treatment costs and productivity declines [1]. The zoonotic potential of F. hepatica further complicates control efforts, impacting both animal and human health in resource-limited settings [4]. Climate change exacerbates these challenges, as warm, humid environments (20–28°C; 2,500–4,000 mm annual rainfall) ideal for intermediate snail hosts expand geographically [1].
Table 1: Epidemiological and Economic Impact of Fascioliasis in Livestock
Region | Pathogen | Prevalence (%) | Key Production Losses | Annual Cost per Animal (USD) |
---|---|---|---|---|
Mexican Tropics | Fasciola hepatica | 27.1 | 8-28% meat yield reduction | 64.45 - 118.47 |
Mexican Tropics | Paramphistomes | 29.6 | Decreased milk yield | Not quantified |
Global | Fasciola gigantica | Variable | Liver condemnation, mortality | Region-dependent |
Nitroxynil emerged in the late 1960s as a phenolic anthelmintic targeting liver flukes and blood-feeding nematodes. Early studies confirmed its efficacy against Fasciola gigantica in naturally infected buffalo, cattle, and sheep [4], establishing it as a narrow-spectrum agent with unique activity against trematodes. Unlike broad-spectrum anthelmintics, nitroxynil’s mechanism involves uncoupling oxidative phosphorylation in parasite mitochondria, impairing ATP production and causing spastic paralysis [5]. Initial formulations faced limitations due to ruminal degradation, prompting the development of injectable solutions. The synthesis of nitroxinil eglumine (eglumine = N-ethyl-D-glucamine) improved water solubility, enhancing bioavailability and easing administration [8].
The 1980s marked a pivotal shift with the rise of triclabendazole (TCBZ), effective against immature flukes. However, TCBZ overreliance led to widespread resistance, reviving interest in nitroxynil. By the 2000s, nitroxynil demonstrated 86% efficacy against TCBZ-resistant F. hepatica in sheep, positioning it as a critical alternative [7]. Innovations like nitroxynil/clorsulon/ivermectin combinations extended its spectrum to early immature flukes (2–5 weeks) and gastrointestinal nematodes [5]. Australia’s 2023 veterinary guidelines now designate nitroxynil as a "critical component" of resistance management programs [5].
Table 2: Key Milestones in Nitroxynil-Based Therapeutic Development
Decade | Development | Significance |
---|---|---|
1960s | Discovery of nitroxynil | First efficacy against F. gigantica in ruminants |
1970s | Injectable formulations | Overcame ruminal degradation issues |
1980s | Nitroxinil eglumine synthesis | Enhanced solubility and stability |
2000s | Combos with clorsulon/ivermectin | Expanded spectrum to early immature flukes |
2020s | Use against TCBZ-resistant flukes | Validated as resistance-breaker |
Anthelmintic resistance in trematodes imposes severe economic burdens on livestock systems. In Mexico, TCBZ efficacy falls below 90% against F. hepatica, compromising sustainable control and increasing treatment frequency [1]. Australian studies confirm TCBZ resistance in 100% of tested F. hepatica strains, rendering orally administered TCBZ ineffective in infected herds [5]. This resistance escalates costs through:
Nitroxynil-based products like Nitrofluke® (nitroxynil + clorsulon) demonstrate 96.7% efficacy against adult F. hepatica and 92.7% against paramphistomes, outperforming TCBZ in resistance-prone areas [1] [5]. This efficacy translates to fewer retreatment needs and longer protection periods. In Australian beef cattle, strategic use of nitroxynil in rotation with TCBZ reduces pasture contamination and preserves drug utility, potentially saving $100/head annually in high-risk zones [5].
Table 3: Economic Impact of Anthelmintic Resistance and Nitroxynil Mitigation
Factor | Resistance Impact | Nitroxynil’s Mitigation Role |
---|---|---|
Drug Efficacy | TCBZ: <90% efficacy in resistant strains | 86–96.7% efficacy against resistant flukes |
Treatment Frequency | 2–4x more treatments annually | Longer residual activity reduces treatments |
Production Losses | 8–33 kg weight loss in young cattle | Restores feed conversion efficiency |
Liver Condemnations | Up to 28% loss at slaughter | Reduces liver damage via early control |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7